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Compound of Interest

Compound Name: NADIT

Cat. No.: B1212787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nicotinic Acid Adenine Dinucleotide

Phosphate (NAADP), a potent intracellular second messenger responsible for mobilizing

calcium (Ca²⁺) from intracellular stores. Initial searches suggest the query "NADIT" is a likely

misspelling of NAADP, the focus of this document.

Chemical Structure and Properties of NAADP
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a dinucleotide that plays a critical

role in cellular signaling. Structurally, it is closely related to the ubiquitous coenzyme

Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺), differing by the substitution of the

nicotinamide moiety with a nicotinic acid group.[1][2] This seemingly minor alteration transforms

it into one of the most potent Ca²⁺-mobilizing agents known.[2]

The IUPAC name for NAADP is 1-[(2S,3S,4R,5S)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-

hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-

hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid.[3]

Chemical Formula: [C₂₁H₂₈N₆O₁₈P₃]⁺[2]

Molar Mass: 745.398 g/mol [2]

Below is a 2D representation of the chemical structure of NAADP.
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(Image Source: PubChem CID 52942301)[3]

Quantitative Data Summary
The biological activity of NAADP is characterized by its high potency in mobilizing Ca²⁺ and its

strong affinity for its cellular receptors. The following table summarizes key quantitative data

from various studies.
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Parameter Value
Cell/System
Type

Notes Reference(s)

Ca²⁺ Release

Activity (EC₅₀)
~30 nM

Sea Urchin Egg

Homogenate

EC₅₀ is the half-

maximal effective

concentration

required to elicit

a Ca²⁺ release

response.

[4]

Low nM range Various

Generally

considered the

most potent Ca²⁺

mobilizing

messenger.

[5][6]

Receptor Binding

Affinity (Kd)
~20–30 nM

Purified LSM12

(NAADP-binding

protein)

Kd represents

the dissociation

constant,

indicating high-

affinity binding.

[7]

High-affinity site:

~5 nM

Membranes from

TPC2-

overexpressing

HEK293 cells

TPCs are

considered key

components of

the NAADP

receptor

complex.

[6]

Low-affinity site:

~7 µM

Membranes from

TPC2-

overexpressing

HEK293 cells

The presence of

two sites may

relate to

NAADP's self-

inactivation

properties.

[6]

Self-Inactivation

(IC₅₀)

Varies Sea Urchin Egg

Homogenate

Sub-threshold

concentrations of

NAADP can

inhibit

[8]
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subsequent Ca²⁺

release.

Signaling Pathways Involving NAADP
NAADP-mediated Ca²⁺ signaling is a complex process involving enzymatic synthesis and the

activation of specific ion channels on distinct intracellular organelles.

Enzymatic Synthesis of NAADP
The primary enzyme responsible for NAADP synthesis in mammals is the ADP-ribosyl cyclase,

CD38.[9][10] This synthesis occurs via a base-exchange reaction where the nicotinamide group

of NADP⁺ is replaced by nicotinic acid. This reaction is notably favored at an acidic pH,

suggesting that it may occur within acidic organelles like lysosomes.[1][11]

CD38 (ADP-ribosyl cyclase)

NADP⁺

+

Nicotinic Acid

NAADP

Nicotinamide

 Base-Exchange
(Acidic pH)
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Figure 1. Enzymatic synthesis of NAADP by CD38.

Intracellular Ca²⁺ Mobilization Pathway
NAADP acts as a second messenger to release Ca²⁺ from acidic organelles, primarily

lysosomes and endosomes.[5][12] This is in contrast to other Ca²⁺ mobilizing messengers like

inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily target the

endoplasmic reticulum (ER).[12] The molecular targets for NAADP are believed to be the Two-

Pore Channels (TPCs).[5][13] In some cellular contexts, the initial local Ca²⁺ release triggered

by NAADP can be amplified by Ca²⁺-induced Ca²⁺ release (CICR) from the ER via ryanodine

receptors (RyRs) or IP₃ receptors.[5][14] Recent evidence also points to cytosolic proteins,

such as LSM12 and HN1L/JPT2, acting as the direct NAADP-binding receptors that in turn

modulate TPC or RyR activity.[4][7][15]
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Figure 2. NAADP-mediated intracellular Ca²⁺ signaling pathway.
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Key Experimental Protocols
Enzymatic Synthesis of NAADP
This protocol describes the in vitro synthesis of NAADP using the enzyme CD38, adapted from

methodologies found in the literature.[10][16]

Objective: To enzymatically synthesize NAADP from NADP⁺ and nicotinic acid.

Materials:

Purified CD38 enzyme (e.g., from rat brain extracts or recombinant source)

NADP⁺ (1 mM)

Nicotinic acid (30 mM)

Reaction Buffer (e.g., MES or acetate buffer, pH 5.5)

HPLC system for product analysis and purification

Methodology:

Prepare a reaction mixture containing 1 mM NADP⁺ and 30 mM nicotinic acid in the reaction

buffer (pH 5.5).

Initiate the reaction by adding a calibrated amount of purified CD38 enzyme (e.g., 1.8 µg/ml).

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

Stop the reaction, typically by heat inactivation or acid precipitation.

Centrifuge the mixture to remove any precipitate.

Analyze the supernatant for NAADP formation using reverse-phase HPLC. The product can

be detected by its UV absorbance at 254 nm.

Collect the HPLC fractions corresponding to the NAADP peak for subsequent bioassays.
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Measurement of NAADP-Evoked Ca²⁺ Release
The sea urchin egg homogenate is the "gold standard" cell-free system for studying NAADP-

mediated Ca²⁺ release due to its robust and reproducible responses.[8][17]

Objective: To measure the Ca²⁺-releasing activity of NAADP in a cell-free system.

Materials:

Sea urchin egg homogenate

Ca²⁺-free artificial intracellular medium

ATP and a regenerating system (creatine phosphate/creatine kinase)

Fluorescent Ca²⁺ indicator (e.g., Fluo-3)

NAADP stock solution

Fluorometer or fluorescence microscope

Methodology:

Prepare the sea urchin egg homogenate as per established protocols.

Dilute the homogenate in the Ca²⁺-free intracellular medium containing the fluorescent Ca²⁺

indicator.

Add ATP and the regenerating system to allow the intracellular stores (vesicles) to actively

sequester Ca²⁺. Monitor the fluorescence until a stable, low baseline is achieved, indicating

the stores are loaded.

Add a known concentration of NAADP to the homogenate.

Monitor the change in fluorescence, which corresponds to the release of Ca²⁺ from the

intracellular stores.

Perform dose-response experiments by adding varying concentrations of NAADP to

determine the EC₅₀ value.
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For self-inactivation studies, pre-incubate the homogenate with sub-threshold concentrations

of NAADP for several minutes before adding a maximal concentration of NAADP.[8]

Measurement of NAADP in Intact Cells
Studying NAADP in living cells often requires specialized techniques to bypass the

impermeable cell membrane.

Objective: To introduce NAADP into intact cells and monitor the resulting Ca²⁺ signal.

Methods:

Microinjection: Direct injection of NAADP into the cytoplasm of a single cell. This is a precise

but laborious technique.[18]

Permeabilized Cells: Use of detergents (e.g., saponin) to create pores in the plasma

membrane, allowing NAADP to diffuse into the cytosol.[18]

Caged NAADP: Introduction of a photolabile, inactive precursor of NAADP ("caged NAADP")

into the cell. A flash of UV light rapidly releases active NAADP, providing high temporal and

spatial control over the signal initiation.[14][17]

Membrane-Permeable Analogs: Use of chemically modified NAADP precursors, such as

NAADP-AM, which can cross the cell membrane and are subsequently cleaved by

intracellular esterases to release active NAADP.[17][19]

Following the introduction of NAADP by any of these methods, changes in intracellular Ca²⁺

are monitored using fluorescent indicators like Fura-2 or genetically encoded sensors.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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